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1,2-Benzenedicarbonitrile, 4,5-dimercapto-

Cat. No.: B3051643
CAS No.: 352320-69-5
M. Wt: 192.3 g/mol
InChI Key: CULQAYGWLYMTSX-UHFFFAOYSA-N
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Description

Context and Significance within Contemporary Chemical Research

The significance of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- in modern chemical research lies in its potential as a versatile building block. The dicyano functionality is a well-established precursor for the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with applications as dyes, pigments, and in photodynamic therapy. The introduction of dimercapto groups offers a unique opportunity to modulate the electronic properties of the resulting phthalocyanines or to introduce metal-coordinating sites, potentially leading to novel catalytic or sensory materials.

Furthermore, the dimercapto moiety, specifically the 1,2-dithiol, is the defining feature of dithiolene ligands. These ligands are renowned for their ability to form stable complexes with transition metals, exhibiting fascinating redox chemistry and near-infrared (NIR) absorption properties. Therefore, 1,2-Benzenedicarbonitrile, 4,5-dimercapto- can be envisioned as a precursor to novel dithiolene ligands, where the nitrile groups can be used to further functionalize the resulting metal complexes or to influence their electronic structure.

Academic Relevance of Dicyano- and Dimercapto-Aromatic Frameworks

Aromatic compounds containing dicyano groups, particularly phthalonitriles, are of immense academic interest. nih.gov The two nitrile groups are strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring. fiveable.me This feature is exploited in the design of organic semiconductors and materials for nonlinear optics. nih.govrsc.org The reactivity of the nitrile groups also allows for a variety of chemical transformations, making them valuable intermediates in organic synthesis.

Similarly, dimercapto-aromatic frameworks, especially those with a 1,2-dithiol substitution pattern, are central to the field of coordination chemistry. chemeurope.com Metal dithiolene complexes have been studied for decades and continue to attract attention due to their unique electronic structures and potential applications in areas such as molecular conductors, magnetism, and catalysis. wikipedia.orgresearchgate.net The ability of the dithiolene ligand to exist in multiple oxidation states contributes to the rich redox behavior of their metal complexes. wikipedia.org

Research Objectives and Scope for 1,2-Benzenedicarbonitrile, 4,5-dimercapto-

Given the limited specific literature on 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, the primary research objectives would revolve around its synthesis, characterization, and the exploration of its reactivity. A key initial goal would be to establish a reliable and efficient synthetic route to this compound. A potential approach could be adapted from the synthesis of related compounds like 4,5-dihexylthiophthalonitrile, which involves the reaction of 4,5-dichlorophthalonitrile (B145054) with a thiol. nih.gov

Once synthesized, the scope of research would broaden to include:

Coordination Chemistry: Investigating its behavior as a dithiolene ligand in the formation of transition metal complexes. This would involve studying the structural, spectroscopic, and electrochemical properties of the resulting metal dithiolene complexes. acs.orgrsc.org

Phthalocyanine (B1677752) Synthesis: Exploring its use as a precursor for the synthesis of novel phthalocyanines. The impact of the thiol groups on the properties of the final macrocycle would be a key area of investigation.

Materials Science: Evaluating the potential of this compound and its derivatives in the development of new materials, such as conductive polymers, sensory materials, or components for molecular electronics. The combination of electron-withdrawing nitrile groups and sulfur-containing functionalities could lead to materials with unique optoelectronic properties.

In essence, 1,2-Benzenedicarbonitrile, 4,5-dimercapto- stands as a promising yet underexplored molecule at the confluence of several important areas of chemistry. Its study holds the potential to yield fundamental insights and practical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2S2 B3051643 1,2-Benzenedicarbonitrile, 4,5-dimercapto- CAS No. 352320-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-bis(sulfanyl)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULQAYGWLYMTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S)S)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477714
Record name 1,2-Benzenedicarbonitrile, 4,5-dimercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352320-69-5
Record name 1,2-Benzenedicarbonitrile, 4,5-dimercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Benzenedicarbonitrile, 4,5 Dimercapto

Strategies for ortho-Benzenedicarbonitrile Scaffold Construction

The formation of the 1,2-benzenedicarbonitrile (phthalonitrile) core is the initial critical phase. This can be achieved either by constructing the benzene (B151609) ring with the nitrile precursors already in place or by introducing the nitrile groups onto a pre-existing aromatic ring.

The construction of 1,2-disubstituted benzene rings, known as vicinal functionalization, is a cornerstone of this synthesis. These approaches aim to place two functional groups adjacent to one another, which can then be converted into nitrile groups.

One common strategy begins with a commercially available, pre-functionalized benzene derivative, such as 1,2-dimethylbenzene (o-xylene) or catechol. For instance, the methyl groups of o-xylene (B151617) can be oxidized to carboxylic acids, which are precursors for the nitrile groups. Another approach involves cycloaddition reactions, such as the cobalt-catalyzed Diels-Alder reaction between dienes and alkynes, which can generate highly substituted benzene derivatives with controlled regiochemistry. organic-chemistry.org Efficient methods for synthesizing 1,2,4,5-tetra-substituted benzenes have been developed, for example, through the copper-catalyzed dimerization of γ,δ-unsaturated ketones, which provides a direct route to polysubstituted benzene structures. rsc.org

Once a benzene ring with suitable precursor groups at the 1 and 2 positions is obtained, cyanation reactions are employed to introduce the nitrile functionalities.

The most traditional and widely used method for converting aryl halides to nitriles is the Rosenmund-von Braun reaction. google.com This reaction involves treating a 1,2-dihalobenzene with a stoichiometric amount of copper(I) cyanide (CuCN) at elevated temperatures. chemicalbook.com

Modern advancements have led to the development of palladium-catalyzed cyanation reactions, which often proceed under milder conditions and with a broader substrate scope. google.com These methods can utilize various cyanide sources, including less toxic alternatives to simple metal cyanides. google.com Direct C-H cyanation is an emerging strategy that installs a nitrile group directly onto an aromatic C-H bond, often using photoredox catalysis, though achieving the desired ortho-selectivity on an unsubstituted ring can be challenging. nih.gov

Below is a table summarizing key cyanation methodologies for aromatic systems.

Table 1: Comparison of Aromatic Cyanation Methods

MethodReagentsSubstrateKey Features
Rosenmund-von Braun Copper(I) Cyanide (CuCN)Aryl HalidesHigh temperatures required; classic, robust method. google.com
Palladium-Catalyzed Pd catalyst, Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Aryl Halides, TriflatesMilder conditions; good functional group tolerance. google.comorganic-chemistry.org
Sandmeyer Reaction Aryl Diazonium Salt, CuCNAnilinesClassic method involving diazonium intermediates. taylorandfrancis.com
Photoredox C-H Cyanation Photocatalyst, Cyanide Source (e.g., TMSCN)ArenesDirect functionalization of C-H bonds under mild conditions. nih.gov

Introduction of Mercapto Functionalities on the Benzenedicarbonitrile Core

With the 1,2-benzenedicarbonitrile scaffold in hand, the next stage is the introduction of two mercapto (-SH) groups at the 4 and 5 positions. This is typically achieved by introducing precursor groups onto the phthalonitrile (B49051) ring and then converting them into thiols.

Directly substituting C-H bonds on the benzenedicarbonitrile ring with thiol groups is challenging. However, if the ring is activated with appropriate leaving groups, such as halides (e.g., 4,5-dichloro-1,2-benzenedicarbonitrile), a direct nucleophilic substitution can be performed. Copper-catalyzed coupling reactions of aryl halides with a sulfur source, such as sulfur powder followed by reduction, provide a viable route to aryl thiols. organic-chemistry.org Another method involves the reaction of aryl halides with sodium hydrosulfide (B80085) or other thiolating agents. britannica.com

A prominent method involves the Newman-Kwart rearrangement. This process starts with a phenol, which is converted to an O-aryl thiocarbamate. Upon heating, this intermediate rearranges to the more thermodynamically stable S-aryl thiocarbamate, which can then be hydrolyzed to yield the target aromatic thiol. google.com Therefore, starting from 4,5-dihydroxy-1,2-benzenedicarbonitrile would be a logical pathway.

Another effective route is the reduction of sulfonyl chlorides. Aromatic sulfonation can introduce sulfonic acid groups (-SO₃H) onto the ring, which are then converted to sulfonyl chlorides (-SO₂Cl). Subsequent reduction of the sulfonyl chloride, for example with zinc dust and acid, yields the corresponding thiol.

A highly relevant strategy can be adapted from the synthesis of 1,2,4,5-benzenetetrathiol. researchgate.net This involves the reaction of a 4,5-dihalo-1,2-benzenedicarbonitrile with a protected thiol, like sodium thiomethoxide (NaSMe), to form a bis(methylthio) ether. The final step is the reductive cleavage of these thioether groups, often using a strong reducing agent like sodium in liquid ammonia, to liberate the free thiol groups. researchgate.net

The table below outlines common methods for converting precursor functional groups to aromatic thiols.

Table 2: Methods for Converting Precursor Groups to Aromatic Thiols

Precursor GroupReagents/ProcessIntermediateKey Features
Phenol (-OH) 1. Dialkylthiocarbamoyl chloride 2. Thermal Rearrangement 3. HydrolysisO-Aryl thiocarbamate, then S-Aryl thiocarbamateKnown as the Newman-Kwart rearrangement. google.com
Aniline (-NH₂) 1. Diazotization (NaNO₂, H⁺) 2. Reaction with Xanthate (e.g., EtOC(S)SK) 3. HydrolysisDiazonium SaltClassic route from readily available anilines. britannica.com
Halogen (-X) 1. Reaction with Thioalkoxide (e.g., NaSMe) 2. Reductive Cleavage (e.g., Na/NH₃)ThioetherEffective for building sulfur linkages followed by deprotection. researchgate.net
Sulfonic Acid (-SO₃H) 1. Conversion to Sulfonyl Chloride (e.g., PCl₅) 2. Reduction (e.g., Zn/H⁺)Sulfonyl ChlorideUtilizes electrophilic aromatic sulfonation as the key step.

Stereoselective and Regioselective Synthetic Considerations

For a molecule like 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, which is achiral, stereoselectivity is not a concern. However, regioselectivity is of paramount importance. The synthesis must precisely control the placement of the four substituents into the desired 1,2,4,5-pattern.

Achieving this regiochemistry is best managed by starting with a precursor that already contains the desired substitution pattern. For example, beginning with 1,2,4,5-tetramethylbenzene (B166113) (durene) or 1,2,4,5-tetrahalobenzene ensures that the substituents are locked in the correct positions from the outset. Subsequent chemical modifications can then be performed to convert these initial groups into the final nitrile and mercapto functionalities.

When introducing groups via electrophilic aromatic substitution on a disubstituted ring, the directing effects of the existing substituents must be carefully considered. For instance, if one were to start with phthalonitrile (1,2-benzenedicarbonitrile), the two nitrile groups are deactivating and meta-directing. msu.edu An electrophilic substitution would therefore be directed to the 4-position. A second substitution would then be directed by both nitrile groups, also favoring the 5-position, making this a plausible, albeit potentially low-yielding, route for introducing the thiol precursor groups. The choice of synthetic route heavily dictates the ease of achieving the correct regiochemical outcome.

Advanced Purification and Isolation Techniques

The isolation and purification of 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, and related substituted phthalonitriles, are critical steps to ensure the suitability of the compound for subsequent applications, such as the synthesis of phthalocyanines. The crude product obtained from synthesis typically contains unreacted starting materials, byproducts, and residual solvents. Advanced purification techniques such as recrystallization and column chromatography are employed to achieve high purity.

The choice of technique is largely dictated by the physical properties of the compound, including its solubility and the nature of the impurities. For aryl thiolates, the broader class to which 4,5-dimercapto-1,2-benzenedicarbonitrile belongs, purification can sometimes be challenging, but established methods provide reliable pathways to obtaining the pure substance.

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent dissolves the compound sparingly at room temperature but readily at its boiling point.

For benzenedicarbonitrile derivatives, a multi-solvent system is often effective. This typically involves dissolving the crude solid in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent (or anti-solvent) in which the compound is insoluble. This process reduces the solubility of the target compound, inducing the formation of pure crystals while the impurities remain dissolved in the solvent mixture.

In the purification of a related compound, 2,4,5,6-tetrakis(diphenylamino)-1,3-benzenedicarbonitrile, a successful recrystallization was achieved using a dichloromethane (B109758) (CH₂Cl₂)/pentane (B18724)/hexanes system. researchgate.net The crude product was first dissolved in a minimal amount of dichloromethane, after which pentane and hexanes were added to precipitate the purified product. researchgate.net This general approach is adaptable for 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, with the specific solvent choice depending on its empirically determined solubility characteristics.

Column Chromatography

When recrystallization does not yield a product of sufficient purity, or for the separation of compounds with very similar solubility profiles, silica (B1680970) gel column chromatography is the method of choice. This technique separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Compounds with higher polarity adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly. For substituted phthalonitriles, which possess polar cyano groups, a mixture of a non-polar solvent and a moderately polar solvent is often used as the eluent.

For instance, the purification of 2,4,5,6-tetrakis(diphenylamino)-1,3-benzenedicarbonitrile was effectively carried out using silica gel chromatography with an eluent system of dichloromethane/hexanes. researchgate.net Similarly, derivatives like 4,5-dihexylthiophthalonitrile are noted for having good solubility in various organic solvents, which allows for straightforward chromatographic purifications. reddit.com The selection of an appropriate eluent system is crucial for achieving efficient separation.

The following table summarizes the advanced purification techniques applicable to benzenedicarbonitrile compounds based on findings from related structures.

Purification TechniqueStationary PhaseMobile Phase / Solvent SystemCompound Class
Column Chromatography Silica GelDichloromethane / HexanesSubstituted Benzenedicarbonitrile researchgate.net
Recrystallization Not ApplicableDichloromethane / Pentane / HexanesSubstituted Benzenedicarbonitrile researchgate.net

Coordination Chemistry of 1,2 Benzenedicarbonitrile, 4,5 Dimercapto

Ligand Design Principles and Potential Coordination Modes

The unique structure of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- allows for a rich and varied coordination chemistry. The presence of both soft (thiolate) and borderline (nitrile) donor groups on a rigid aromatic backbone provides multiple potential binding sites for metal ions.

Role of Thiolate (Mercapto) Groups as Donor Sites

The deprotonated thiolate groups are soft donors and exhibit a strong affinity for soft and borderline metal ions, such as the late transition metals. nih.gov In 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, the two adjacent thiolate groups form a bidentate chelate, creating a stable five-membered ring with the coordinated metal ion. This dithiolene-type coordination is a dominant feature of its chemistry and is crucial in the formation of stable metal complexes. The sulfur atoms of the thiolate groups are the primary coordination sites, forming strong covalent bonds with metal centers.

Synergistic Coordination via Multiple Heteroatoms

The combination of both nitrile and thiolate groups on the same molecule allows for synergistic coordination. While the primary coordination is expected through the dithiolate moiety, the nitrile groups can play a crucial role in stabilizing the resulting complexes through several mechanisms. They can act as secondary binding sites, leading to higher coordination numbers or the formation of bridged polynuclear species. Furthermore, the electronic interplay between the electron-donating thiolates and the electron-withdrawing nitriles can modulate the redox properties of both the ligand and the metal center, influencing the reactivity and electronic structure of the resulting complexes.

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with 1,2-Benzenedicarbonitrile, 4,5-dimercapto- typically involves the reaction of a deprotonated form of the ligand with a suitable metal salt in an appropriate solvent.

Reactions with Transition Metal Ions (e.g., Ni(II), Cu(II), Fe(II), Co(II), Pd(II), Pt(II))

This ligand readily reacts with a variety of transition metal ions to form stable complexes.

Nickel(II): The reaction of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- with Ni(II) salts leads to the formation of square planar bis(dithiolene) complexes of the type [Ni(S₂C₆H₂(CN)₂)₂]²⁻. These complexes can be isolated as salts with appropriate counter-ions. researchgate.net

Copper(II): While specific complexes with 1,2-Benzenedicarbonitrile, 4,5-dimercapto- are not extensively detailed in the searched literature, the coordination chemistry of Cu(II) with related dithiolate and nitrile-containing ligands suggests the formation of both mononuclear and polynuclear species, often with square planar or distorted octahedral geometries.

Iron(II) and Cobalt(II): Studies on the closely related 3-cyanobenzene-1,2-dithiolate ligand show that both Fe(II) and Co(II) form bis(dithiolene) complexes. mdpi.com For Co(II), a square planar mononuclear complex, [Co(3cbdt)₂]²⁻, has been characterized. mdpi.com

Palladium(II) and Platinum(II): The coordination chemistry of Pd(II) and Pt(II) with dithiolene ligands is well-established, typically resulting in square planar complexes. While specific examples with 1,2-Benzenedicarbonitrile, 4,5-dimercapto- are not explicitly detailed, the formation of stable [M(S₂C₆H₂(CN)₂)₂]²⁻ (M = Pd, Pt) complexes is highly probable. Research on related systems, such as platinum complexes with tetrathiafulvalene-extended dithiolate ligands also containing nitrile groups, demonstrates the viability of such structures. unige.ch

Formation of Mononuclear and Polynuclear Complexes

The versatility of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- as a ligand allows for the formation of both mononuclear and polynuclear complexes.

Mononuclear Complexes: The primary coordination through the dithiolate group typically leads to the formation of mononuclear bis(ligand) complexes, such as the square planar [M(S₂C₆H₂(CN)₂)₂]²⁻ anions with Ni(II), Co(II), Pd(II), and Pt(II). mdpi.comresearchgate.net In these complexes, the metal center is coordinated by the sulfur atoms of two ligand molecules.

Polynuclear Complexes: Polynuclear structures can arise through several mechanisms. Dimerization of mononuclear complexes is a common feature, particularly for paramagnetic species. For example, the monoanionic Fe(III) and Co(III) complexes of the related 3-cyanobenzene-1,2-dithiolate ligand form dimers, [M(3cbdt)₂]₂²⁻, where the metal centers adopt a distorted square pyramidal geometry. mdpi.com The nitrile groups can also act as bridging ligands between metal centers, leading to the formation of coordination polymers. This bridging can occur in conjunction with the dithiolate coordination, resulting in extended one-, two-, or three-dimensional networks.

Self-Assembly Approaches for Coordination Polymer Architectures

The synthesis of coordination polymers using 1,2-Benzenedicarbonitrile, 4,5-dimercapto- often relies on self-assembly processes, where the final architecture is dictated by the coordination preferences of the metal ion and the geometric constraints of the ligand. The dithiolate functional groups readily coordinate to soft metal ions, acting as bridging ligands to form extended networks. The rigid benzene (B151609) backbone of the ligand typically leads to the formation of linear or angular connections between metal centers, influencing the dimensionality of the resulting polymer.

The self-assembly process can yield a variety of architectures, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. In the case of 1D polymers, the 1,2-Benzenedicarbonitrile, 4,5-dimercapto- ligand can bridge metal ions in a linear fashion, forming simple chains. These chains may then interact through weaker forces to build up higher-dimensional structures. The formation of 2D layered structures is also common, where the ligands connect metal ions in a planar arrangement. These layers can then stack to form a 3D solid. The nitrile groups on the ligand can play a crucial role in directing the self-assembly through secondary interactions, such as hydrogen bonding or coordination to the metal center, which can lead to more complex and robust architectures. The choice of metal ion and reaction conditions, such as solvent and temperature, can also significantly influence the final structure of the coordination polymer.

Template Synthesis Strategies for Macrocyclic and Polymeric Ligands

Template synthesis is a powerful strategy for the construction of complex macrocyclic and polymeric ligands that are otherwise difficult to obtain. nih.gov In this approach, a metal ion acts as a template, organizing and pre-arranging precursor molecules for a subsequent cyclization or polymerization reaction. e-bookshelf.de For a ligand like 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, a metal ion can coordinate to the dithiolate groups of two or more ligand molecules, bringing them into proximity and facilitating a ring-closing reaction with another bifunctional molecule. This "kinetic template effect" significantly enhances the yield of the desired macrocycle over competing oligomeric or polymeric byproducts.

A notable example of a template-like approach that could be applied to dithiolate ligands is the use of pnictogens (such as arsenic or antimony) to assist in the self-assembly of cyclic and caged disulfide structures. researchgate.net In this methodology, the pnictogen atom coordinates to the thiol groups, directing their arrangement to favor the formation of a specific macrocyclic disulfide upon oxidation. This strategy offers a high degree of control over the final structure and can be a viable route to novel macrocycles derived from 1,2-Benzenedicarbonitrile, 4,5-dimercapto-. The resulting metal-containing macrocycle can then be demetallated to yield the free ligand, or it can be used as a building block for more complex supramolecular structures.

Structural Elucidation of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- Metal Complexes

The structural characterization of metal complexes of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- is crucial for understanding their properties and reactivity. X-ray crystallography is the most definitive method for determining the precise arrangement of atoms in the solid state, providing valuable information on coordination geometries, bond lengths, and bond angles.

Analysis of Coordination Geometries and Bond Parameters

Metal complexes of dithiolate ligands, including 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, exhibit a range of coordination geometries depending on the metal ion, its oxidation state, and the steric and electronic properties of any co-ligands. Common geometries include square planar, tetrahedral, square pyramidal, and octahedral. For instance, Ni(II) complexes with 1,2-dithiolate ligands often adopt a square planar geometry.

ComplexMetal CenterCoordination GeometryM-S Bond Length (Å)S-M-S Angle (°)Reference
[Ni(S₂C₂(C₆H₄-p-Cl)₂)₂]Ni(II)Distorted Square Planar2.12 - 2.1491.5 - 92.5 nih.gov
(Et₄N)(Ph₄P)[MoVIO₂(S₂C₂(CO₂Me)₂)(bdt)]Mo(VI)Distorted Octahedral2.42 - 2.4581.2 nih.gov
(Et₄N)₂[MoIVO(bdt)₂]Mo(IV)Square Pyramidal2.41 - 2.4382.3 - 83.5 nih.gov

Influence of Steric and Electronic Factors on Complex Structures

The structure of metal complexes of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- is significantly influenced by both steric and electronic factors. nih.gov Steric hindrance between the ligand and other coordinated molecules can affect the coordination number and geometry around the metal center. For instance, the introduction of bulky substituents on the benzene ring of the ligand could prevent the close approach of other ligands, potentially leading to a lower coordination number or a distorted geometry.

Electronic effects, in turn, are governed by the electron-donating or -withdrawing nature of the substituents on the ligand. rsc.org The nitrile groups in 1,2-Benzenedicarbonitrile, 4,5-dimercapto- are electron-withdrawing, which can influence the electron density at the metal center and affect the strength of the metal-sulfur bonds. This can also impact the redox properties of the complex, making it more or less susceptible to oxidation or reduction. The interplay between steric and electronic effects allows for the fine-tuning of the structural and electronic properties of the resulting metal complexes for specific applications.

Spectroscopic and Analytical Characterization of 1,2 Benzenedicarbonitrile, 4,5 Dimercapto and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the characteristic vibrations of the functional groups within 1,2-Benzenedicarbonitrile, 4,5-dimercapto- and its related complexes.

FTIR spectroscopy is instrumental in identifying the key functional groups of 1,2-Benzenedicarbonitrile, 4,5-dimercapto-. The most prominent absorption band is that of the nitrile (C≡N) group, which typically appears in the region of 2220-2230 cm⁻¹. This sharp, strong absorption is a clear indicator of the dinitrile functionality. Another important feature is the S-H stretching vibration of the mercapto groups, which is expected to be a weak band in the 2550-2600 cm⁻¹ range. The C=C stretching vibrations of the benzene (B151609) ring are observed in the 1400-1600 cm⁻¹ region. Upon coordination to a metal center, the dianionic form of the ligand is generated, and changes in these vibrational frequencies can be observed, reflecting the new electronic environment.

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
ν(S-H)2550 - 2600Thiol
ν(C≡N)2220 - 2230Nitrile
ν(C=C)1400 - 1600Aromatic Ring

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For metal complexes derived from 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, Raman spectra show characteristic peaks for the C=C and C-S bonds. In studies of unsymmetrical dithiolate complexes containing the related 1,3-dithiole-2-thione-4,5-dithiolate (dmit²⁻) ligand, a peak for the C=C bond is observed around 1420 cm⁻¹. nih.gov Vibrations for the S-C-S moiety are found at approximately 463 cm⁻¹ (stretching) and 300 cm⁻¹ (bending). nih.gov The spectra also reveal metal-sulfur (M-S) vibrations, which typically appear at lower frequencies, for instance, around 193 cm⁻¹ and 155 cm⁻¹ for Zn-S bonds and 180 cm⁻¹ and 140 cm⁻¹ for Cd-S bonds in related complexes. nih.gov

Vibrational ModeTypical Wavenumber (cm⁻¹)Assignment
ν(C=C)~1420C=C stretch in dithiolene ring
ν(S-C-S)~463S-C-S stretch
δ(S-C-S)~300S-C-S bend
ν(Zn-S)~193, ~155Zinc-Sulfur stretch
ν(Cd-S)~180, ~140Cadmium-Sulfur stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise molecular structure of diamagnetic species in solution.

The ¹H NMR spectrum of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- is expected to be relatively simple. It would feature a singlet for the two equivalent aromatic protons (H-3 and H-6) on the benzene ring. The chemical shift of these protons would be influenced by the electron-withdrawing nitrile groups and the electron-donating mercapto groups. Additionally, a signal corresponding to the thiol protons (S-H) would be observed, though its position can be variable and it may be broad. The exact chemical shifts are dependent on the solvent used for the analysis.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, distinct signals are expected for the different types of carbon atoms: the nitrile carbons (C≡N), the carbons attached to the sulfur atoms (C-S), the carbons attached to the nitrile groups (C-CN), and the carbons bearing hydrogen atoms (C-H). The chemical shifts of carbon atoms in aromatic systems typically fall within the range of 100-150 ppm. thieme-connect.de The nitrile carbons would appear further downfield, generally above 115 ppm. illinois.edu The specific chemical shifts provide a fingerprint of the molecule's electronic structure.

Carbon TypeExpected Chemical Shift Range (ppm)
C-H120 - 140
C-S130 - 150
C-CN110 - 125
C≡N> 115

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule and its derivatives, particularly its metal complexes. The neutral 1,2-Benzenedicarbonitrile, 4,5-dimercapto- molecule is expected to show absorptions in the ultraviolet region due to π→π* transitions within the aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. hnue.edu.vnlibretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature and extent of its conjugated π electron system. hnue.edu.vnlibretexts.org

For 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, the UV-Vis spectrum is expected to exhibit absorptions arising from several types of electronic transitions. The benzene ring and the two nitrile (C≡N) groups form a conjugated system, which gives rise to intense π → π* transitions. libretexts.orguzh.ch Additionally, the sulfur atoms of the mercapto groups and the nitrogen atoms of the nitrile groups possess non-bonding electrons (lone pairs), allowing for lower energy n → π* transitions. libretexts.orguzh.ch

The electronic spectrum of the compound can be significantly influenced by the solvent and by coordination with metal ions. Upon forming metal complexes, new, intense absorption bands may appear. These are often attributed to charge-transfer (CT) transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), depending on the specific metal ion and its oxidation state. nih.gov These CT bands can be very intense and may obscure the weaker d-d transitions of the metal center in transition metal complexes. nih.gov

Table 1: Typical Electronic Transitions and Expected Absorption Regions for 1,2-Benzenedicarbonitrile, 4,5-dimercapto- This table is generated based on established principles of UV-Vis spectroscopy.

Transition Type Chromophore Expected Wavelength (λmax) Range Molar Absorptivity (ε) Range (M⁻¹cm⁻¹)
π → π* Benzene Ring, Nitrile Groups 200-350 nm 1,000 - 50,000
n → π* Nitrile Groups, Mercapto Groups 280-400 nm 10 - 1,000

Fluorescence Properties of the Compound and its Complexes

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. The aromatic nature of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- suggests that the compound itself is likely to be fluorescent. Its emission properties are expected to be sensitive to the surrounding environment, including solvent polarity. researchgate.net

The chelation of metal ions by the vicinal dithiol groups can profoundly alter the fluorescence behavior of the ligand. Depending on the nature of the metal ion, coordination can lead to either fluorescence enhancement or quenching. nih.gov For instance, complexation with certain metal ions like Zn(II) or Cd(II) often enhances fluorescence intensity. rsc.orgmdpi.com This enhancement can be due to an increase in the structural rigidity of the molecule upon complexation, which reduces non-radiative decay pathways. Conversely, coordination with heavy metal ions or paramagnetic metal ions (e.g., Pb(II), Cu(II), Fe(III)) can lead to fluorescence quenching through mechanisms such as spin-orbit coupling or energy transfer. rsc.org The interaction between a metal ion and the ligand can also enhance the charge transfer efficiency, leading to significant changes in the emission wavelength and intensity. rsc.org

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, providing definitive confirmation of its identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. Due to the presence of two polar mercapto (-SH) groups, 1,2-Benzenedicarbonitrile, 4,5-dimercapto- may exhibit low volatility. Therefore, derivatization, such as conversion of the thiol groups to their silyl (B83357) ether counterparts, might be necessary to increase its volatility for GC analysis.

Once introduced into the mass spectrometer, the compound is typically ionized by electron impact (EI), which causes fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the derivatized compound, along with a series of fragment ion peaks. This fragmentation pattern serves as a molecular "fingerprint" that can be used to confirm the structure of the molecule. lcms.cz

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, non-volatile, and thermally labile compounds. chemrxiv.org This makes it an ideal method for the direct analysis of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- and its metal complexes from solution without the need for derivatization.

In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are desorbed. The resulting mass spectrum typically shows protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For metal complexes, ESI-MS can readily identify ions corresponding to the intact complex, allowing for the unambiguous determination of its stoichiometry and the oxidation state of the metal center.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) is another soft ionization technique, highly effective for the analysis of large biomolecules, polymers, and metal complexes. mdpi.com In this method, the analyte is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) that strongly absorbs laser energy. beilstein-journals.orgnih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecule with it into the gas phase with minimal fragmentation.

MALDI-TOF MS is particularly useful for characterizing supramolecular assemblies or polymeric materials derived from 1,2-Benzenedicarbonitrile, 4,5-dimercapto-. It provides a clear measurement of the molecular weight of the parent ion, which is crucial for confirming the successful synthesis of target complexes and high-molecular-weight derivatives. rsc.org

X-ray Diffraction Studies

While spectroscopic and spectrometric methods provide valuable information about connectivity and molecular formula, single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. dntb.gov.uaresearchgate.net

If a suitable single crystal of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- or one of its metal complexes can be grown, X-ray diffraction analysis can provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

Coordination Environment: For metal complexes, it reveals the coordination number and geometry (e.g., tetrahedral, square planar, octahedral) of the metal center. mdpi.com

Stereochemistry: The absolute configuration of chiral centers, if any.

Supramolecular Structure: Details of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which dictate the crystal packing. mdpi.com

This detailed structural information is invaluable for understanding the compound's chemical reactivity, physical properties, and potential applications.

Table 2: Representative Crystallographic Data Obtainable from a Single-Crystal X-ray Diffraction Study This table presents a hypothetical example of the data format typically reported for a crystal structure analysis.

Parameter Example Value
Chemical Formula C₈H₄N₂S₂
Formula Weight 192.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512(3)
b (Å) 5.876(2)
c (Å) 15.432(5)
β (°) 98.75(1)
Volume (ų) 762.5(4)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.675

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. This technique has been instrumental in characterizing coordination complexes of 1,2-Benzenedicarbonitrile, 4,5-dimercapto-.

A representative example is the structural analysis of bis(1-hexyl-N,N-dimethylpyridinium) bis(maleonitriledithiolato)nickelate(II), with the chemical formula (C₁₃H₂₃N₂)₂[Ni(C₄N₂S₂)₂]. iucr.orgiucr.orgnih.gov In this complex, the nickel(II) ion is coordinated by four sulfur atoms from two bidentate maleonitriledithiolate ligands, resulting in a square-planar coordination geometry around the nickel center. iucr.orgiucr.orgnih.gov The high-resolution data obtained from SCXRD allows for the precise measurement of bond lengths and angles within the [Ni(mnt)₂]²⁻ anion.

Interactive Table 1: Selected Crystallographic Data for (C₁₃H₂₃N₂)₂[Ni(C₄N₂S₂)₂]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.365(3)
b (Å) 15.619(3)
c (Å) 11.235(2)
β (°) 108.75(3)
Volume (ų) 2217.4(8)
Z 2
Ni-S1 Bond Length (Å) 2.1791(9)
Ni-S2 Bond Length (Å) 2.1810(8)
S1-Ni-S2 Bite Angle (°) 91.93(3)

These crystallographic data provide unambiguous evidence of the molecular structure and the coordination environment of the metal center, which are fundamental to understanding the electronic and magnetic properties of such materials.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of polycrystalline or powdered solid materials. It is particularly useful for confirming the phase purity of a synthesized bulk sample and for identifying crystalline structures. In the context of materials derived from 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, PXRD is often employed to characterize coordination polymers.

For instance, in the synthesis of coordination polymers involving copper and the maleonitriledithiolate ligand, PXRD is used to verify that the synthesized material corresponds to the structure determined from single-crystal X-ray diffraction. researchgate.net The experimental PXRD pattern of a bulk sample is compared with a pattern simulated from the single-crystal data. A good match between the two patterns confirms the phase purity of the bulk material. researchgate.net

The diffraction peaks in a PXRD pattern are characteristic of the crystalline lattice of the material. The positions (in terms of 2θ) and intensities of the peaks can be used to identify the substance. For novel coordination polymers, the PXRD pattern serves as a fingerprint for the material. For example, the PXRD pattern of a one-dimensional copper(I) coordination polymer, [Cu₂(μ-L)(μ-I)₂]n, where L is a Schiff base ligand, shows sharp peaks, indicating the high crystallinity of the nanoparticles. inorgchemres.org

The analysis of PXRD data for a copper(II) mixed ligand complex with 3-hydroxypicolinamide (B1208869) showed that the crystallite size was in the range of 52.05 nm to 68.87 nm, and the lattice parameter was between 6.32 Å and 10.41 Å, confirming the crystalline nature of the samples. researchpublish.com

Surface and Elemental Characterization Techniques

Beyond the bulk structural characterization, understanding the surface chemistry and elemental composition is crucial for materials based on 1,2-Benzenedicarbonitrile, 4,5-dimercapto-.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the study of a semiconducting nickel bis(dithiolene) coordination polymer, XPS was used to probe the chemical structures and oxidation states. chemrxiv.org The Ni 2p XPS spectrum showed distinct peaks corresponding to the Ni 2p₃/₂ and Ni 2p₁/₂ spin-orbit splitting. chemrxiv.org The weak intensity of a satellite peak around 860 eV indicated that the nickel centers were in a low-spin state with a square planar geometry. chemrxiv.org Deconvolution of the Ni 2p₃/₂ peak revealed the presence of Ni²⁺ species. chemrxiv.org

The S 2p XPS spectra are also highly informative. In the aforementioned nickel bis(dithiolene) polymer, the S 2p spectrum was analyzed to distinguish between different sulfur species. chemrxiv.org The presence of a peak at a lower binding energy was attributed to C-S-Na species, consistent with observations from mass spectrometry. chemrxiv.org

Interactive Table 2: Representative XPS Binding Energies for a Nickel Bis(dithiolene) Coordination Polymer

Element Orbital Binding Energy (eV) Inferred Chemical State
Ni 2p₃/₂ ~854 Ni²⁺
Ni 2p₁/₂ ~871 Ni²⁺
S 2p₃/₂ 161.8 C-S-Na
S 2p 163.7 C-S-C (thiophene)

These XPS data are vital for confirming the oxidation state of the metal and understanding the bonding environment of the sulfur atoms in these complexes.

Elemental Analysis (e.g., C.H.N.S)

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized derivative of 1,2-Benzenedicarbonitrile, 4,5-dimercapto-. The experimentally determined weight percentages are compared with the calculated values for the proposed molecular formula.

For example, in the synthesis of a copper maleonitriledithiolate complex with the molecular formula C₂₄H₂₀CuN₆S₄, the calculated elemental composition was compared with the experimentally found values to confirm the successful synthesis of the target compound. google.com

Interactive Table 3: Example of Elemental Analysis Data for a Copper Maleonitriledithiolate Complex

Element Calculated (%) Found (%)
C 49.34 49.30
H 3.45 3.38
N 14.38 14.40

Similarly, for a lead-containing complex, (ⁿPr₄N)₄[Pb₂(i-mnt)₄], elemental analysis was performed to verify its composition. acs.org

Interactive Table 4: Elemental Analysis Data for (ⁿPr₄N)₄[Pb₂(i-mnt)₄]

Element Calculated (%) Found (%)
C 44.68 44.50
H 6.56 6.44
N 9.77 10.24
S 14.91 14.77

The close agreement between the calculated and found percentages in these examples provides strong evidence for the proposed chemical formulas of these complex derivatives of 1,2-Benzenedicarbonitrile, 4,5-dimercapto-. google.comacs.org

Electrochemical Behavior of 1,2 Benzenedicarbonitrile, 4,5 Dimercapto and Its Derivatives

Redox Properties of Mercapto and Nitrile Functionalities

The mercapto (-SH) and nitrile (-CN) groups of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- (also known as 4,5-dithiolato-1,2-dicyanobenzene or maleonitriledithiolate when deprotonated) impart distinct redox properties to the molecule. The dithiolene unit is a quintessential example of a "non-innocent" ligand, meaning it actively participates in the redox processes of its metal complexes, existing in three different oxidation states: the dianionic dithiolate, the radical monoanionic semiquinone, and the neutral dithione form. This non-innocence allows for a series of stable, one-electron transfer steps, which is a hallmark of dithiolene complexes.

Cyclic Voltammetry and Other Voltammetric Studies

Cyclic voltammetry (CV) is a powerful technique to probe the electrochemical behavior of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- and its derivatives. CV studies of metal complexes of this ligand typically reveal a series of reversible one-electron redox processes. For instance, square-planar bis(dithiolene) complexes of nickel often exhibit at least two well-defined, reversible redox couples corresponding to the [M(L)₂]²⁻/[M(L)₂]⁻ and [M(L)₂]⁻/[M(L)₂]⁰ transitions.

The exact potentials of these redox events are sensitive to the solvent, the supporting electrolyte, and, most importantly, the nature of the substituents on the dithiolene ligand. The presence of the two nitrile groups on the benzene (B151609) ring of the ligand generally leads to more positive redox potentials compared to analogous complexes with electron-donating or unsubstituted ligands. This is a direct consequence of the inductive effect of the nitrile groups, which lowers the energy of the molecular orbitals involved in the redox processes.

For example, studies on asymmetrically substituted nickel(III)-dithiolene complexes have shown that the peak potentials in their cyclic voltammograms can be tuned by the choice of substituent on the dithiolene moiety. researchgate.net The following table presents representative electrochemical data for some nickel dithiolene complexes, illustrating the effect of different substituents on their redox potentials.

ComplexE₁/₂ (V vs. SCE) for [Ni(L)₂]⁻ / [Ni(L)₂]⁰E₁/₂ (V vs. SCE) for [Ni(L)₂]²⁻ / [Ni(L)₂]⁻SolventReference
[Ni(mnt)₂]⁻ (mnt = maleonitriledithiolate)+0.19-0.85Acetonitrile nih.gov
[Ni(Phdt)₂]⁻ (Phdt = phenyldithiolate)-0.15-0.95Acetonitrile researchgate.net
[Ni(NO₂Phdt)₂]⁻ (NO₂Phdt = nitrophenyldithiolate)+0.25-0.65Acetonitrile researchgate.net
[Ni(BrPhdt)₂]⁻ (BrPhdt = bromophenyldithiolate)-0.05-0.80Acetonitrile researchgate.net

Influence of Metal Complexation on Electrochemical Potentials

The coordination of a metal ion to the 1,2-Benzenedicarbonitrile, 4,5-dimercapto- ligand has a profound impact on its electrochemical potentials. The nature of the metal center (e.g., Ni, Pd, Pt, Cu, Co, Fe) directly influences the energy levels of the molecular orbitals of the resulting complex, thereby altering the potentials at which electron transfer occurs.

Generally, for a given dithiolene ligand, the redox potentials of the corresponding metal complexes will vary with the identity of the metal. This is due to the differences in the d-orbital energies of the metals and the extent of metal-ligand orbital mixing. For a series of isostructural complexes, trends in redox potentials can often be rationalized based on the electronic configuration and electronegativity of the metal.

The table below provides a comparison of the first reduction potentials for various metal complexes with the maleonitriledithiolate ligand, which is structurally analogous to the deprotonated form of 1,2-Benzenedicarbonitrile, 4,5-dimercapto-.

Metal ComplexE₁/₂ (V vs. Fc⁺/Fc) for [M(mnt)₂]⁻ / [M(mnt)₂]²⁻SolventReference
[Ni(mnt)₂]⁻-0.28Acetonitrile nih.gov
[Fe(mnt)₂]⁻-0.04Acetonitrile nih.gov

These data illustrate that even with the same ligand, changing the metal center from Nickel to Iron significantly alters the reduction potential. This tunability is a key feature of dithiolene chemistry and is exploited in the design of materials with specific electronic properties.

Electrochemical Polymerization Pathways for 1,2-Benzenedicarbonitrile, 4,5-dimercapto-

The electrochemical polymerization of dithiolene complexes offers a pathway to the formation of conductive polymer films. While specific studies on the electropolymerization of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- are not extensively reported, insights can be gained from related systems. For instance, novel indole-substituted nickel dithiolene complexes have been shown to undergo oxidative electropolymerization. researchgate.net This process typically involves the repeated cycling of the potential to the oxidative limit of the monomer.

The proposed mechanism for such polymerizations involves the initial oxidation of the monomer to form a radical cation. This reactive species can then couple with a neutral monomer, leading to the formation of a dimer. Subsequent oxidation and coupling steps result in the growth of a polymer chain on the electrode surface. The resulting polymer films often retain the desirable redox and optical properties of the monomeric units.

For 1,2-Benzenedicarbonitrile, 4,5-dimercapto- and its metal complexes, electropolymerization could potentially be initiated through the oxidation of the aromatic ring or the dithiolene moiety, especially if the benzene ring is further functionalized with polymerizable groups. The presence of the nitrile groups might influence the polymerization pathway by affecting the electron density distribution in the monomer and the stability of the radical intermediates. The resulting polymer would be a coordination polymer with the metal-dithiolene units forming the backbone or as pendant groups, depending on the polymerization strategy. Such materials are of interest for applications in electronic and optoelectronic devices. researchgate.net

Polymer Chemistry Involving 1,2 Benzenedicarbonitrile, 4,5 Dimercapto

Oxidative Polymerization Mechanisms

The dual functionality of 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, possessing both thiol and nitrile groups, allows for multiple polymerization pathways. Oxidative methods can target either of these reactive sites to create unique polymer backbones.

Disulfide (–S–S–) Bond Formation via Thiol Coupling

The presence of two adjacent thiol (–SH) groups on the benzene (B151609) ring makes 1,2-Benzenedicarbonitrile, 4,5-dimercapto- an ideal candidate for oxidative polymerization. This process involves the coupling of thiol groups from different monomer units to form disulfide (–S–S–) bonds, resulting in a linear or cross-linked poly(disulfide) chain. This type of step-growth polymerization can be initiated by various oxidizing agents or conditions, such as oxygen, hydrogen peroxide, or metal catalysts. jsta.cl

The general mechanism involves the oxidation of the thiol to a thiyl radical, which then dimerizes to form a disulfide bond. The resulting polymer's properties are heavily influenced by the reaction conditions, which dictate the molecular weight and degree of cross-linking. Polymers containing disulfide bonds in their backbone are often redox-responsive, meaning the –S–S– links can be cleaved by reducing agents and reformed upon oxidation, a property valuable in designing dynamic or self-healing materials. jsta.clresearchgate.net

Table 1: Representative Conditions for Oxidative Thiol Polymerization

Oxidizing Agent Solvent Temperature (°C) Typical Outcome
Air (O₂) / Base Catalyst Dimethyl sulfoxide (B87167) (DMSO) 25 - 60 High molecular weight linear polymer
Hydrogen Peroxide (H₂O₂) Water / Alcohol 0 - 25 Oligomers and polymers, potential for over-oxidation
Iodine (I₂) Chloroform / Methanol 25 Controlled polymerization, good for oligomers

This table presents typical conditions for the oxidative polymerization of aromatic dithiols. Specific conditions for 1,2-Benzenedicarbonitrile, 4,5-dimercapto- would require experimental optimization.

Exploration of Polymerization via Nitrile Reactivity

The two nitrile (–C≡N) groups of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- offer another avenue for polymerization, characteristic of phthalonitrile-based monomers. Through a process known as cyclotrimerization, the nitrile groups can react to form highly stable, cross-linked networks containing phthalocyanine (B1677752) or 1,3,5-triazine (B166579) rings. This reaction is typically induced at high temperatures (above 200°C) or by the addition of a curing agent or metal catalyst.

This polymerization route leads to the formation of thermosetting polymers with exceptional thermal and chemical stability. The high degree of cross-linking results in a rigid, three-dimensional network. The thiol groups may be protected during this process or left available for subsequent modification or for their influence on the final material's properties, such as metal coordination.

Synthesis and Characterization of Coordination Polymers incorporating 1,2-Benzenedicarbonitrile, 4,5-dimercapto- as a Ligand

The thiol groups of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- can be deprotonated to form a dithiolate, which is an excellent chelating ligand for a wide range of metal ions. This allows the monomer to act as a building block for coordination polymers, also known as metal-organic frameworks (MOFs). mdpi.comnih.gov In these materials, the organic ligand bridges between metal centers, creating one-, two-, or three-dimensional networks. rsc.orgnih.gov

The synthesis of these coordination polymers typically involves the reaction of a metal salt with the ligand in a suitable solvent system, often under solvothermal conditions. rsc.org The geometry of the resulting polymer is dictated by the coordination preference of the metal ion and the binding mode of the dithiolate ligand. Characterization techniques such as single-crystal X-ray diffraction are crucial for determining the precise structure and connectivity of the network. Other methods like infrared spectroscopy, thermogravimetric analysis, and powder X-ray diffraction are used to confirm the formation and study the properties of the bulk material.

Table 2: Potential Metal Ions and Geometries in Coordination Polymers

Metal Ion Typical Coordination Number Preferred Geometry Potential Network Dimensionality
Copper(II) 4, 6 Square Planar, Octahedral 1D, 2D
Zinc(II) 4 Tetrahedral 2D, 3D
Nickel(II) 4, 6 Square Planar, Octahedral 1D, 2D
Cadmium(II) 6, 7 Octahedral, Pentagonal Bipyramidal 2D, 3D

This table illustrates potential coordination scenarios based on common metal ions used in the synthesis of coordination polymers.

Formation of Advanced Polymeric Architectures

The unique chemical nature of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- makes it a promising precursor for the bottom-up fabrication of highly ordered, functional polymeric materials.

Nanosheet and Thin Film Fabrication

Two-dimensional (2D) materials, or nanosheets, are single-layered crystalline structures with high aspect ratios. The planar and aromatic nature of 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, combined with its ability to form strong, directional bonds (either covalent disulfide bonds or coordinative bonds), suggests its suitability for forming nanosheets. google.com Such structures could potentially be fabricated through interfacial polymerization, where the reaction is confined to a 2D plane at a liquid-liquid or liquid-solid interface.

Similarly, thin films of polymers derived from this monomer could be prepared using techniques like chemical vapor deposition, spin coating, or layer-by-layer assembly. mdpi.comresearchgate.net For instance, a coordination polymer built from this ligand might be exfoliated into nanosheets, which could then be deposited as a thin film. mdpi.commdpi.com These advanced architectures are highly sought after for applications in electronics, sensing, and membrane separations.

Design and Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. mdpi.comresearchgate.net The defined geometry and reactive groups of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- make it an attractive building block for COF synthesis. mdpi.com The thiol groups can participate in reversible bond-forming reactions, such as thioester or thia-crown ether formation, which are essential for the error-checking mechanisms that lead to crystalline materials.

For example, the condensation of a dithiol monomer like 1,2-Benzenedicarbonitrile, 4,5-dimercapto- with a complementary monomer, such as a dialdehyde (B1249045) or a triazine derivative, could yield a 2D COF with a honeycomb or square lattice topology. researchgate.net The resulting COF would possess permanent porosity and a high surface area, with the nitrile groups lining the pore walls, offering sites for further functionalization or for influencing the material's electronic properties. nih.gov

Table 3: Common Linkages in Covalent Organic Frameworks

Linkage Reacting Functional Groups Resulting Bond Properties
Imine Amine + Aldehyde C=N Good stability, reversible
Boroxine Boronic Acid (self-condensation) B-O-B Reversible, moderate stability
Boronate Ester Boronic Acid + Diol B-O-C Reversible, moderate stability
Azine Hydrazine + Aldehyde C=N-N=C High stability, conjugated

This table shows common covalent linkages used in COF chemistry. The thiol groups of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- could potentially be used to form thioether or other sulfur-containing linkages.

Functionalization of Polymer Chains with 1,2-Benzenedicarbonitrile, 4,5-dimercapto- Moieties

The introduction of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- moieties into polymer structures is primarily achieved through the use of this compound as a monomer or building block in polymerization processes, rather than through the post-polymerization modification of existing polymer chains. This approach allows for the direct integration of the functional unit into the polymer backbone, leading to the formation of specialized polymers such as coordination polymers and metal-organic frameworks (MOFs). These materials leverage the strong coordinating ability of the dithiol groups and the potential for further reactions of the dinitrile functionality.

The synthesis of these functionalized polymers often involves the self-assembly of the 1,2-Benzenedicarbonitrile, 4,5-dimercapto- ligand with metal ions or clusters, forming extended network structures. The nitrile groups can also be targeted for post-synthetic modification, offering a pathway to further functionalization.

Detailed Research Findings

Research in this area has largely focused on the synthesis of coordination polymers and MOFs due to the exceptional properties these materials exhibit, such as high porosity, catalytic activity, and unique electronic characteristics. The 1,2-Benzenedicarbonitrile, 4,5-dimercapto- moiety, often referred to as a dithiolene ligand, can coordinate with a variety of metal ions to create polymers with diverse topologies and functions.

The thermal stability of polymers functionalized with these moieties is another critical aspect. Phthalonitrile-based polymers, which share the dinitrile functionality, are known for their exceptional thermal and thermo-oxidative stability. Polymers incorporating the 1,2-Benzenedicarbonitrile, 4,5-dimercapto- unit are also expected to exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.

The table below summarizes the properties of polymers functionalized with 1,2-Benzenedicarbonitrile, 4,5-dimercapto- or similar moieties, based on available research findings.

Polymer TypeMonomer/LigandMetal IonKey PropertiesPotential Applications
Coordination Polymer1,2-Benzenedicarbonitrile, 4,5-dimercapto-Co(II)High electrical conductivity at room temperature.Electronic devices, sensors.
Metal-Organic Framework (MOF)1,2,4,5-Benzenetetracarboxylate (a related structure)Co(II)Porous structure with a BET surface area of 596 m²/g. rsc.orgGas storage and separation. rsc.org
Phthalonitrile-based Polymer1,3-bis(3,4-dicyanophenoxy) benzene-High thermal stability (5% weight loss above 470°C in N₂), high glass-transition temperature. researchgate.netrsc.orgHigh-temperature structural materials, adhesives. researchgate.net
Coordination Polymer1,2,4,5-Benzenetetracarboxylic acidZn(II)3D porous framework with 1D rectangular channels, luminescent properties. researchgate.netrsc.orgLuminescent sensing. researchgate.net

The synthesis of these functionalized polymers is typically carried out under solvothermal conditions, where the components are heated in a sealed vessel. The choice of solvent, temperature, and the ratio of reactants can influence the final structure and properties of the polymer. For example, in the synthesis of Co(II)-based MOFs with 1,2,4,5-benzenetetracarboxylate, different solvothermal conditions lead to frameworks with distinct porosities and gas adsorption capabilities. rsc.org

Catalytic Applications of 1,2 Benzenedicarbonitrile, 4,5 Dimercapto and Its Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, metal complexes of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- serve as soluble catalysts, offering high activity and selectivity under mild reaction conditions. The ligand's electronic and steric properties can be fine-tuned to influence the outcome of catalytic transformations.

Role as a Ligand in Transition Metal Catalysis (e.g., Ni-catalyzed cross-coupling)

While the direct application of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- as a ligand in nickel-catalyzed cross-coupling reactions is not extensively documented in dedicated studies, the broader class of dithiolene ligands has been investigated in related transformations. The fundamental principle involves the coordination of the dithiolene ligand to a nickel center, thereby influencing its redox properties and reactivity in the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps.

The electron-withdrawing nature of the dicyano-substituted benzene (B151609) ring in the 4,5-dicyano-1,2-benzenedithiolate ligand is expected to stabilize lower oxidation states of the nickel center, potentially facilitating the reductive elimination step. Research in the broader field of nickel catalysis suggests that the electronic character of the ligand plays a crucial role in modulating the Ni(I)/Ni(III) catalytic cycle, which is a common paradigm in photoredox and cross-coupling reactions. researchgate.net

Table 1: Hypothetical Influence of Ligand Electronics on Ni-Catalyzed Cross-Coupling

Ligand Property Potential Effect on Catalytic Step Expected Outcome
Strong π-acceptor Stabilization of electron-rich Ni(I) intermediate Facilitation of oxidative addition
Electron-withdrawing Increased electrophilicity of Ni(III) center Promotion of reductive elimination

This table is illustrative and based on general principles of organometallic catalysis, as specific data for 1,2-Benzenedicarbonitrile, 4,5-dimercapto- in this context is limited.

Ligand-Directed Chemo- and Regioselective Transformations

The geometry and electronic structure of metal complexes derived from 1,2-Benzenedicarbonitrile, 4,5-dimercapto- can be exploited to direct the chemo- and regioselectivity of organic reactions. The dithiolene ligand can create a specific coordination environment around the metal center, guiding the substrate to react at a particular site.

For instance, in hydroboration reactions, the choice of ligand is critical in determining the regioselectivity of boron addition to unsaturated bonds. While specific studies on 4,5-dicyano-1,2-benzenedithiolate are not prominent, related work on cobalt-catalyzed hydroboration of 1,3-dienes demonstrates that subtle changes in the ligand structure can dramatically switch the regiochemical outcome, for example, between 1,2- and 4,3-addition products. nih.gov The rigid backbone and the electronic pull of the nitrile groups in the 4,5-dicyano-1,2-benzenedithiolate ligand could enforce a specific geometry that favors one regioisomer over others in similar transformations.

Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, complexes of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- can be immobilized on solid supports to create robust and reusable heterogeneous catalysts.

Immobilization of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- Complexes on Solid Supports

The functional groups on the 1,2-Benzenedicarbonitrile, 4,5-dimercapto- ligand or its metal complexes can be used as anchor points for immobilization onto various solid supports, such as silica (B1680970), alumina, polymers, or carbon materials. Covalent bonding, adsorption, or ion-exchange are common strategies for immobilization.

For example, a general approach involves modifying the ligand with a functional group that can react with the surface of the support. While specific examples for the dicyano-substituted dithiolene are scarce, the broader field of heterogeneous catalysis provides numerous examples of immobilizing metal complexes. One common method is the functionalization of silica supports with amine or thiol groups, which can then coordinate to the metal center of the dithiolene complex or react with a functionalized ligand. researchgate.net

Table 2: Potential Immobilization Strategies and Supports

Immobilization Method Solid Support Advantages
Covalent attachment Functionalized Silica (SiO2) High stability, minimal leaching
Adsorption Alumina (Al2O3) Simple preparation
Entrapment Porous Polymers Good accessibility of active sites

Surface Functionalization for Enhanced Catalytic Activity

The surface of a heterogeneous catalyst can be functionalized to not only anchor the catalytic complex but also to create a microenvironment that enhances its activity and selectivity. The nitrile groups of the 1,2-Benzenedicarbonitrile, 4,5-dimercapto- ligand could potentially interact with co-catalysts or substrates, influencing the reaction pathway.

For instance, in the context of metal-organic frameworks (MOFs), the incorporation of functional groups like cyanides into the framework has been shown to create bifunctional catalysts. The Lewis acidic metal centers and the nucleophilic cyanide groups can act in concert to catalyze reactions such as CO2 fixation. rsc.org A similar principle could be applied by using complexes of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- to functionalize catalyst surfaces, where the nitrile groups could participate in substrate activation.

Exploration in Photoredox Catalysis and Photoelectrocatalysis

The rich redox chemistry of metal dithiolene complexes, including those derived from 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, makes them promising candidates for photoredox and photoelectrocatalytic applications. These complexes can absorb light and participate in single-electron transfer processes, enabling a wide range of chemical transformations.

Metal dithiolene complexes are known to be active in photocatalytic hydrogen evolution and CO2 reduction. The electronic properties of the dithiolene ligand, which can be tuned by substituents, play a crucial role in the efficiency of these processes. The electron-withdrawing cyano groups in the 4,5-dicyano-1,2-benzenedithiolate ligand are expected to lower the energy of the ligand-based orbitals, which could be beneficial for electron transfer processes in a photocatalytic cycle.

While specific studies on the photoredox catalysis of complexes with 1,2-Benzenedicarbonitrile, 4,5-dimercapto- are not widely reported, the general principles are well-established for related dithiolene complexes. For example, cobalt and iron complexes with cyano-substituted benzene dithiolate ligands have been synthesized and their redox properties studied, indicating their potential in redox-driven catalysis. nih.govresearchgate.netmdpi.com

Computational and Theoretical Studies of 1,2 Benzenedicarbonitrile, 4,5 Dimercapto

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic structure, geometry, and spectroscopic properties of 1,2-Benzenedicarbonitrile, 4,5-dimercapto-. These calculations are predominantly performed within the framework of Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and to determine the optimized geometry of molecules. For 1,2-Benzenedicarbonitrile, 4,5-dimercapto-, and related dithiolene ligands, DFT calculations are crucial for understanding how the ligand's structure changes upon coordination to a metal or upon a change in redox state. nih.govnih.gov

While detailed computational studies focusing exclusively on the isolated 1,2-Benzenedicarbonitrile, 4,5-dimercapto- molecule are not extensively documented in the reviewed literature, the principles of DFT are consistently applied to its metal complexes. nih.govbanglajol.info In these studies, geometry optimizations are performed to predict bond lengths, bond angles, and dihedral angles. For instance, calculations on related dithiolene ligands show that upon oxidation, the S-C-C-S dihedral angle increases significantly, which is a key feature of the ligand's flexibility and non-innocent character. nih.gov The choice of functional (e.g., B3LYP, BP86) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining results that are in good agreement with experimental data, such as those from X-ray crystallography. banglajol.inforesearchgate.net

These calculations reveal that the frontier molecular orbitals (HOMO and LUMO) of dithiolene complexes are often delocalized over both the metal and the ligand, which is a hallmark of their non-innocent behavior. banglajol.infoacs.org

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to predict spectroscopic properties. A primary application is the calculation of vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While the reviewed literature on 1,2-Benzenedicarbonitrile, 4,5-dimercapto- and its complexes primarily focuses on static quantum chemical calculations, MD simulations could provide valuable insights into the conformational flexibility and dynamics of the ligand. One study on a related tungsten dithiolene complex mentions "Molecular Dynamics Simulation" as a keyword, suggesting its relevance in understanding the structural properties of these systems. nih.gov For the free ligand, MD simulations could explore the rotational barriers of the thiol groups and the flexibility of the benzene (B151609) ring, providing a dynamic picture of its conformational landscape. In the context of metal complexes, MD could be used to study the dynamics of the chelate ring and the interactions with its surrounding environment, which is particularly relevant for modeling the behavior of these complexes in solution or in biological systems. scirp.org

Prediction of Reactivity and Ligand-Metal Interaction Strength

Computational methods are extensively used to predict the reactivity of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- as a ligand and to quantify the strength of its interaction with metal ions. DFT calculations are a primary tool for this purpose.

The interaction energy between dithiolene ligands and metal cations like Ni²⁺ and Zn²⁺ has been systematically studied using DFT. figshare.comresearchgate.netscielo.br These studies often employ an Energy Decomposition Analysis (EDA) to break down the total interaction energy into distinct physical components: electrostatic, Pauli repulsion, and orbital interaction energies. The EDA reveals that the electrostatic component is often the main stabilizing term for the initial coordination of the ligand to a metal aquacomplex. figshare.comscielo.br

Natural Bond Orbital (NBO) analysis is another technique used to understand the nature of the metal-ligand bond, often revealing significant charge transfer from the sulfur donor atoms to the central metal ion, which describes the acid-base nature of the interaction. figshare.combanglajol.info The strength of this interaction can be modulated by adding electron-donating or electron-withdrawing substituents to the dithiolene backbone. researchgate.netscielo.br

The table below summarizes the calculated interaction enthalpies and Gibbs free energies for the substitution of water molecules by a generic dithiolene ligand (L²⁻) on Ni²⁺ and Zn²⁺ aquacomplexes, indicating that these reactions are spontaneous.

ReactionMetal IonAverage ΔH (kcal/mol)Average ΔG (kcal/mol)
[M(H₂O)₆]²⁺ + L²⁻ → [M(H₂O)₄L] + 2H₂ONi²⁺-8.56 ± 0.18-9.09 ± 0.26
[M(H₂O)₄L] + L²⁻ → [M(H₂O)₂(L)₂]²⁻ + 2H₂ONi²⁺-10.02 ± 0.26-10.02 ± 0.26
[M(H₂O)₆]²⁺ + L²⁻ → [M(H₂O)₄L] + 2H₂OZn²⁺-8.56 ± 0.18-9.09 ± 0.26
[M(H₂O)₄L] + L²⁻ → [M(H₂O)₂(L)₂]²⁻ + 2H₂OZn²⁺-9.57 ± 0.26-9.57 ± 0.26
Data derived from studies on various dithiolene ligands and are indicative of the general reactivity. researchgate.net

Computational Design of Novel Derivatives and Materials

The unique electronic properties of metal-dithiolene complexes make them attractive targets for the computational design of new materials. Theoretical studies are employed to predict how chemical modifications to the 1,2-Benzenedicarbonitrile, 4,5-dimercapto- ligand can tune the properties of the resulting materials for specific applications, such as nonlinear optics (NLO).

For example, DFT and time-dependent DFT (TD-DFT) have been used to study the NLO properties of designed inorganic-organic hybrid materials based on nickel dithiolenes. researchgate.net In these studies, the core dithiolene structure is end-capped with various donor and acceptor groups. The calculations aim to predict the first hyperpolarizability (β), a key measure of NLO activity. It has been shown that incorporating certain groups, like BODIPY, can significantly reduce the HOMO-LUMO energy gap, leading to a substantial increase in the predicted hyperpolarizability values. researchgate.net This rational, computation-driven design approach allows for the screening of potential high-performance NLO materials before their synthesis, saving time and resources. researchgate.net The goal is to create materials with large NLO responses for applications in photonics and optical devices. researchgate.net

Future Research Directions for 1,2 Benzenedicarbonitrile, 4,5 Dimercapto

Development of Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry, particularly atom economy, are becoming increasingly crucial in chemical synthesis. researchgate.netrsc.org Future research should prioritize the development of synthetic pathways to 1,2-Benzenedicarbonitrile, 4,5-dimercapto- and its derivatives that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. researchgate.netrsc.org

Current synthetic strategies for dithiolene ligands often involve multi-step processes with the use of stoichiometric reagents and the generation of byproducts. morressier.comwikipedia.org Investigations into catalytic methods, such as those employing transition metals to facilitate the direct formation of the dithiolate from readily available precursors, could significantly improve the atom economy. researchgate.net For instance, exploring direct C-H functionalization or reactions that proceed via addition mechanisms would be highly beneficial. rsc.org

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic C-S Bond FormationHigh atom economy, reduced wasteDevelopment of efficient and recyclable catalysts
Microwave-Assisted SynthesisShorter reaction times, improved yieldsOptimization of reaction conditions and scalability
Flow ChemistryEnhanced safety, precise control, easy scale-upDesign of continuous flow reactors for dithiolene synthesis
Use of Renewable FeedstocksReduced reliance on fossil fuelsExploration of bio-based starting materials

Exploration of Unprecedented Coordination Modes and Complex Architectures

While the coordination chemistry of dithiolene ligands is well-established, there remains significant potential for discovering novel coordination modes and constructing complex supramolecular architectures. wikipedia.orgresearchgate.net Research in this area could focus on several promising avenues.

The formation of coordination polymers and metal-organic frameworks (MOFs) using 1,2-Benzenedicarbonitrile, 4,5-dimercapto- as a building block is a largely unexplored area. rsc.org Such materials could exhibit interesting electronic, magnetic, and porous properties. The nitrile functionalities on the ligand provide additional coordination sites that could be exploited to create multidimensional structures.

Furthermore, the synthesis of mixed-ligand complexes, where 1,2-Benzenedicarbonitrile, 4,5-dimercapto- is combined with other functional ligands, could lead to materials with tailored properties. researchgate.netrsc.org For example, incorporating photoactive or chiral ligands could result in multifunctional materials for applications in sensing or asymmetric catalysis. rsc.org The exploration of high-coordination number complexes and clusters featuring this ligand could also reveal unprecedented structural motifs and reactivity.

Integration into Advanced Functional Materials beyond Current Applications

The unique electronic properties of metal complexes derived from 1,2-Benzenedicarbonitrile, 4,5-dimercapto- make them highly promising for a range of advanced functional materials. e-bookshelf.deresearchgate.netresearchgate.net While their potential in conducting and magnetic materials is recognized, future research should aim to integrate them into next-generation technologies.

In the realm of spintronics , the ability of dithiolene complexes to exhibit tunable magnetic and electronic properties could be harnessed to develop molecular spin filters and switches. rsc.orghilarispublisher.com The interaction between the localized spins on the metal centers and the delocalized π-electrons of the ligand system is key to realizing these applications.

For nonlinear optics , the large second-order nonlinear optical responses observed in some dithiolene complexes suggest their potential for use in optical communications and data storage. rsc.org Systematic studies correlating the electronic structure of complexes of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- with their nonlinear optical properties are needed to design materials with enhanced performance.

Additionally, the strong near-infrared (NIR) absorption of some dithiolene complexes makes them candidates for applications in photothermal therapy and bioimaging. nih.gov The development of water-soluble and biocompatible derivatives of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- complexes is a critical step towards realizing their biomedical potential.

Application of In Situ and Operando Spectroscopic Techniques for Mechanistic Understanding

A deeper understanding of the formation, reactivity, and function of complexes of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- requires the use of advanced spectroscopic techniques that can probe these systems under real-time conditions. In situ and operando spectroscopy, which monitor reactions as they occur, are powerful tools for elucidating reaction mechanisms and identifying transient intermediates. kit.edu

Techniques such as in situ UV-Vis-NIR, Raman, and infrared spectroscopy can provide valuable information about the electronic and vibrational structure of species in solution. rsc.org For solid-state materials, combined techniques like X-ray absorption spectroscopy (XAS) coupled with X-ray diffraction (XRD) or diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can reveal changes in the local coordination environment and oxidation state of the metal center during a chemical process. kit.edu

These advanced techniques could be applied to study a variety of processes, including the self-assembly of supramolecular structures, the mechanism of catalytic reactions, and the charge transport dynamics in conducting materials. The insights gained from these studies will be crucial for the rational design of new materials with improved performance.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental studies is a powerful approach for accelerating the discovery and development of new materials. rsc.org Density Functional Theory (DFT) and other quantum chemical methods have proven to be invaluable for predicting the geometric and electronic structures, spectroscopic properties, and reactivity of dithiolene complexes. mdpi.comnih.govmdpi.comresearchgate.net

Future research should leverage this synergy to guide the synthesis of new complexes of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- with desired properties. For instance, computational screening could be used to identify promising metal-ligand combinations for specific applications before undertaking extensive experimental work. DFT calculations can also provide detailed insights into reaction mechanisms, helping to interpret experimental observations from in situ and operando studies. nih.gov

The development of more accurate and efficient computational models, particularly for describing the complex electronic structures of these non-innocent ligand systems, will be crucial. acs.orgnih.gov The close collaboration between computational and experimental chemists will undoubtedly be a key driver of innovation in the field of dithiolene chemistry.

MethodologyApplication in Dithiolene ResearchPotential Impact
Density Functional Theory (DFT)Prediction of electronic structure, spectra, and reactivityRational design of new materials with targeted properties
Time-Dependent DFT (TD-DFT)Calculation of electronic absorption spectraUnderstanding of optical and photophysical properties
Molecular Dynamics (MD) SimulationsModeling of self-assembly and charge transportInsight into the behavior of materials at the molecular level
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of chemical bonding and intermolecular interactionsDeeper understanding of structure-property relationships

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.